chemical and physical properties of tert-Butyl (3-formyloxetan-3-yl)carbamate
chemical and physical properties of tert-Butyl (3-formyloxetan-3-yl)carbamate
An in-depth technical analysis of tert-Butyl (3-formyloxetan-3-yl)carbamate requires a multidisciplinary approach, bridging synthetic organic chemistry with advanced pharmacological applications. As a highly specialized bifunctional building block, this molecule plays a critical role in the modern drug development pipeline, particularly in the design of targeted therapeutics like Antibody-Drug Conjugates (ADCs).
The following whitepaper details the chemical properties, structural rationale, synthetic methodologies, and downstream applications of this compound, providing actionable insights for researchers and drug development professionals.
Chemical Identity and Physical Properties
Before deploying any building block in a synthetic route, establishing its fundamental physicochemical profile is mandatory. tert-Butyl (3-formyloxetan-3-yl)carbamate (often referred to in patent literature as INX-SM-33-1) is an aldehyde-functionalized oxetane protected by a tert-butyloxycarbonyl (Boc) group[1][2].
The quantitative data defining this molecule is summarized in the table below:
| Property | Value / Description |
| IUPAC Name | tert-butyl N-(3-formyloxetan-3-yl)carbamate |
| CAS Registry Number | 885669-84-1 |
| Molecular Formula | C9H15NO4 |
| Molecular Weight | 201.22 g/mol |
| SMILES String | CC(C)(C)OC(=O)NC1(COC1)C=O |
| Structural Features | 4-membered oxetane ring, Boc-protected primary amine, reactive formyl (aldehyde) group |
Structural and Mechanistic Insights: The Rationale for Design
In medicinal chemistry, the selection of a building block is never arbitrary; it is dictated by the desired pharmacokinetic (PK) and pharmacodynamic (PD) outcomes of the final drug candidate.
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The Oxetane Ring (Metabolic Stability & Solubility): The incorporation of an oxetane ring is a strategic bioisosteric replacement for gem-dimethyl groups or carbonyls. By increasing the fraction of sp3-hybridized carbons ( Fsp3 ), the oxetane motif significantly lowers the molecule's lipophilicity (logP) and enhances aqueous solubility. Furthermore, the strong dipole of the oxetane oxygen acts as a robust hydrogen bond acceptor, improving target binding affinity while maintaining strict metabolic stability against cytochrome P450-mediated degradation.
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The Formyl Group (Electrophilic Hub): The aldehyde at the 3-position provides a versatile, highly reactive electrophilic center. It is primed for carbon-carbon or carbon-nitrogen bond-forming reactions—such as reductive aminations, Wittig olefinations, or hydrazone formations—which are critical for assembling complex linker architectures[2].
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The Boc-Carbamate (Orthogonal Protection): The Boc group ensures orthogonal protection of the amine. It remains completely stable under the basic and nucleophilic conditions required to functionalize the aldehyde, yet it can be cleanly and predictably cleaved under acidic conditions (e.g., TFA or HCl) during late-stage synthesis.
Synthesis Methodology: A Self-Validating Protocol
The preparation of tert-butyl (3-formyloxetan-3-yl)carbamate relies on the controlled oxidation of its primary alcohol precursor, tert-butyl (3-(hydroxymethyl)oxetan-3-yl)carbamate[2].
Causality of Reagent Selection: While primary alcohols can be oxidized using various reagents (e.g., Jones reagent, Swern oxidation), the highly strained 4-membered oxetane ring is uniquely susceptible to ring-opening under harsh acidic conditions, ruling out chromium-based oxidants. Conversely, Swern oxidation requires strict cryogenic conditions (-78°C). Dess-Martin Periodinane (DMP) is selected as the optimal reagent because it operates under mild, near-neutral conditions at room temperature. This prevents the degradation of the acid-labile Boc group, preserves the integrity of the oxetane ring, and strictly avoids over-oxidation to the carboxylic acid.
Step-by-Step Experimental Workflow
Based on validated patent literature protocols[2].
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System Preparation: Flame-dry a 100 mL three-necked round-bottom flask and purge with inert nitrogen gas to prevent ambient moisture from degrading the hypervalent iodine reagent.
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Dissolution: Charge the flask with tert-butyl (3-(hydroxymethyl)oxetan-3-yl)carbamate (2.0 g, 9.84 mmol) and dissolve in anhydrous Dichloromethane (DCM) (20 mL).
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Oxidation: While maintaining vigorous stirring at room temperature, add Dess-Martin Periodinane (DMP) (4.17 g, 9.84 mmol, 1.0 eq) portion-wise.
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In-Process Monitoring (Self-Validation): Allow the mixture to stir for 1–2 hours. Validate reaction progress via Thin Layer Chromatography (TLC). The protocol is self-validating when the lower- Rf alcohol spot is fully consumed, replaced by a higher- Rf UV-active aldehyde spot.
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Quenching & Workup: Quench the reaction by pouring the mixture into water (or a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3 to neutralize acetic acid byproducts and reduce unreacted DMP). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
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Isolation: Combine the organic layers, dry over anhydrous Sodium Sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure to yield the target aldehyde.
Workflow for the DMP-mediated oxidation to tert-butyl (3-formyloxetan-3-yl)carbamate.
Downstream Applications in ADC Development
The true value of tert-butyl (3-formyloxetan-3-yl)carbamate lies in its application as a linchpin for advanced therapeutics, specifically in the synthesis of Antibody-Drug Conjugates (ADCs) targeting VISTA (V-domain Ig suppressor of T cell activation)[2][3].
Linker Assembly and Steroid Conjugation
In drug development workflows, the formyl group of this compound is immediately reacted with reagents like p-toluenesulfonylhydrazide (with catalytic acetic acid in ethanol) to form specialized hydrazone intermediates[2]. These intermediates are subsequently built into complex steroid linkers (e.g., the INX-SM-33 series)[2].
Mechanism of Action in Autoimmune Therapeutics
Glucocorticoid receptor agonists are highly potent anti-inflammatory agents, but their chronic systemic use is limited by severe side effects[2][3]. By utilizing the oxetane-derived linker to conjugate these steroids to an anti-VISTA antibody, researchers create a highly targeted delivery system.
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Targeting: The ADC binds specifically to VISTA-expressing immune cells (such as myeloid cells and neutrophils) at physiological pH[2].
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Internalization: The unique physicochemical properties imparted by the oxetane linker facilitate rapid cellular internalization[3].
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Cleavage & Efficacy: Once inside the immune cell, the linker is cleaved, releasing a massive payload of the active glucocorticoid directly at the site of inflammation[2]. This achieves prolonged pharmacodynamic (PD) efficacy with a very short pharmacokinetic (PK) serum half-life, bypassing systemic toxicity[2][3].
Integration of the oxetane building block into an anti-VISTA ADC and its mechanism of action.
References
- Title: WO2022150637A1 - NOVEL STEROID PAYLOADS, STEROID LINKERS, ADCs CONTAINING AND USE THEREOF Source: Google Patents URL
- Title: WO2021216913A1 - Anti-human vista antibodies and use thereof Source: Google Patents URL
Sources
- 1. 885669-84-1|tert-Butyl (3-formyloxetan-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 2. WO2021216913A1 - Anti-human vista antibodies and use thereof - Google Patents [patents.google.com]
- 3. WO2022150637A1 - NOVEL STEROID PAYLOADS, STEROID LINKERS, ADCs CONTAINING AND USE THEREOF - Google Patents [patents.google.com]
